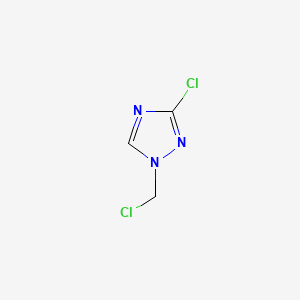

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms attached to the triazole ring, making it a chlorinated derivative of triazole.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole typically involves the chlorination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated or dechlorinated triazole derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives of triazole.

Oxidation: Formation of triazole oxides or other oxidized derivatives.

Reduction: Formation of partially or fully dechlorinated triazole derivatives.

Aplicaciones Científicas De Investigación

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the disruption of essential biological processes, contributing to its antimicrobial or antifungal effects.

Comparación Con Compuestos Similares

Similar Compounds

1H-1,2,4-triazole: The parent compound without chlorination.

3-chloro-1H-1,2,4-triazole: A mono-chlorinated derivative.

1-(chloromethyl)-1H-1,2,4-triazole: Another mono-chlorinated derivative with a different substitution pattern.

Uniqueness

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole is unique due to the presence of two chlorine atoms, which significantly enhances its reactivity and potential biological activity compared to its mono-chlorinated counterparts. This dual chlorination allows for more diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3-Chloro-1-(chloromethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its potential mechanisms of action.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole moiety is recognized for its broad spectrum of biological activities. Compounds containing this scaffold have been developed as antifungal agents (e.g., itraconazole), antibacterial agents (e.g., ribavirin), and anticancer drugs (e.g., letrozole) . The presence of various substituents on the triazole ring can significantly influence the biological activity and selectivity of these compounds.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 1,2,4-triazoles exhibit potent inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain triazole derivatives possess MIC values ranging from 0.0156 to 8 µg/mL against pathogenic bacteria .

- Mechanism of Action : The antibacterial mechanism is often linked to the inhibition of bacterial DNA gyrase and other essential enzymes involved in DNA replication .

Antifungal Activity

The antifungal properties of this compound are also noteworthy. It has been reported that:

- Efficacy Against Fungi : Compounds with the triazole scaffold show enhanced antifungal activity against species such as Candida albicans, with some exhibiting over 64 times greater potency than standard antifungal treatments like fluconazole .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the triazole ring has been shown to enhance antifungal activity significantly .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. Some key findings include:

- Inhibition of Tumor Growth : Certain derivatives have exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds with specific substitutions on the triazole ring demonstrated IC50 values in the low micromolar range against human cancer cell lines .

- Mechanisms : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

3-chloro-1-(chloromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2N3/c4-1-8-2-6-3(5)7-8/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBGAEIUGATDGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.